4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a hydroxyl group and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with a suitable hydroxypentyl derivative under controlled conditions. One common method involves the use of a base to deprotonate the thiomorpholine, followed by nucleophilic substitution with a hydroxypentyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 4-(5-Oxopentyl)thiomorpholine-3-carboxylic acid.
Reduction: Formation of 4-(5-Hydroxypentyl)thiomorpholine-3-methanol.
Substitution: Formation of various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: Investigated for its potential as a ligand in metal coordination chemistry, where it can form stable chelates with various metals.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the hydroxypentyl group, making it less versatile for chemical modifications.
4-(5-Oxopentyl)thiomorpholine-3-carboxylic acid:
4-(5-Hydroxypentyl)thiomorpholine-3-methanol: Contains an alcohol group instead of a carboxylic acid group, affecting its solubility and chemical behavior.
Uniqueness
4-(5-Hydroxypentyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group, which provide multiple sites for chemical reactions and interactions. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
Properties
Molecular Formula |
C10H19NO3S |
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Molecular Weight |
233.33 g/mol |
IUPAC Name |
4-(5-hydroxypentyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO3S/c12-6-3-1-2-4-11-5-7-15-8-9(11)10(13)14/h9,12H,1-8H2,(H,13,14) |
InChI Key |
ZCVUKYNNRQRVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1CCCCCO)C(=O)O |
Origin of Product |
United States |
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